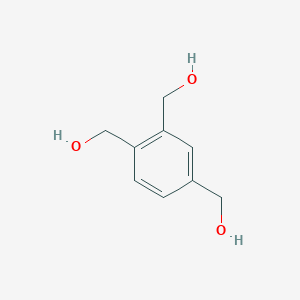

1,2,4-Benzenetrimethanol

CAS No.: 25147-76-6

Cat. No.: VC3850381

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25147-76-6 |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | [3,4-bis(hydroxymethyl)phenyl]methanol |

| Standard InChI | InChI=1S/C9H12O3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,10-12H,4-6H2 |

| Standard InChI Key | GURNOUFKCXPLSC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CO)CO)CO |

| Canonical SMILES | C1=CC(=C(C=C1CO)CO)CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,2,4-Benzenetrimethanol (CHO) has a molecular weight of 168.19 g/mol and a planar benzene core substituted with three hydroxymethyl groups. The IUPAC name, [3,4-bis(hydroxymethyl)phenyl]methanol, reflects its substitution pattern . The SMILES notation (C1=CC(=C(C=C1CO)CO)CO) and InChIKey (GURNOUFKCXPLSC-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

Synthesis and Production Methods

Conventional Synthetic Routes

Early methods involved Friedel-Crafts alkylation of benzene derivatives. For example, Reppe and Schweckendiek (1948) utilized triacetoxybenzene hydrolysis to yield 1,2,4-Benzenetrimethanol, though this approach required acidic conditions and generated stoichiometric waste .

Catalyst-Free Friedel-Crafts Approach

A 2019 patent (CN110256210B) demonstrated a greener synthesis using diphenylchloromethane and 1,2,3-trimethoxybenzene in nonpolar solvents (e.g., cyclohexane) under argon at 80–140°C . This method eliminated traditional Lewis acid catalysts (e.g., AlCl), reducing environmental impact and simplifying purification .

Biobased Production from 5-HMF

1,2,4-Benzenetrimethanol can be derived from 5-hydroxymethylfurfural (HMF), a biomass platform chemical. Oxidative cleavage of HMF followed by reduction yields the triol, aligning with circular economy principles .

Reactivity and Functionalization

Oxidative Dimerization

Exposure to air triggers spontaneous dimerization via radical intermediates. The primary product is [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol, a symmetric dimer linked at the 5-positions . Further oxidation yields quinone-containing species, which influence antimicrobial activity and toxicity .

Deuteration Studies

Under acidic conditions, selective deuteration occurs at the 5- and 3-positions via electrophilic aromatic substitution. This reactivity, observed in DO, enables the production of isotopically labeled derivatives for mechanistic studies .

Esterification and Etherification

The hydroxymethyl groups undergo esterification with acyl chlorides and etherification with alkyl halides, enabling the synthesis of polymers and dendritic architectures .

Applications in Industry and Research

Cosmetic Formulations

The compound’s rapid oxidation in alkaline media limits its direct use in hair dyes, but its metabolites (e.g., semiquinones) contribute to color development . Safety assessments note genotoxic impurities (e.g., hydroquinone), necessitating rigorous quality control .

Polymer Chemistry

As a trifunctional monomer, 1,2,4-Benzenetrimethanol serves as a precursor for epoxy resins and polyesters. Its symmetric dimers are explored as bisphenol A alternatives in high-performance plastics .

Recent Advances and Future Directions

Stabilization Strategies

Encapsulation in cyclodextrins and formulation with antioxidants (e.g., ascorbic acid) mitigate oxidative degradation, enhancing shelf life and biocompatibility .

Catalytic Applications

Pd-supported 1,2,4-Benzenetrimethanol complexes show promise in cross-coupling reactions, leveraging the hydroxyl groups for catalyst anchoring .

Biomedical Engineering

Functionalized derivatives are being tested as drug delivery vehicles, exploiting their biodegradability and tunable solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume